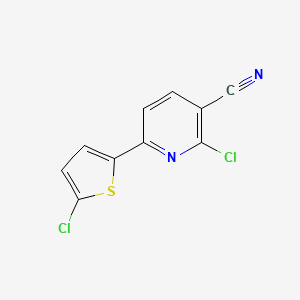![molecular formula C15H14O5 B6341451 2-[2-(3,5-Dihydroxy-phenyl)-ethyl]-6-hydroxy-benzoic acid CAS No. 365542-78-5](/img/structure/B6341451.png)
2-[2-(3,5-Dihydroxy-phenyl)-ethyl]-6-hydroxy-benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-[2-(3,5-Dihydroxy-phenyl)-ethyl]-6-hydroxy-benzoic acid” is a chemical substance with the CAS Number: 365542-78-5 . It has a molecular weight of 274.27 . This compound is also known as rosmarinic acid, a natural polyphenolic compound found in many plants, including rosemary, sage, and thyme.
Molecular Structure Analysis
The IUPAC name of this compound is 2-[2-(3,5-dihydroxyphenyl)ethyl]-6-hydroxybenzoic acid . The InChI Code is 1S/C15H14O5/c16-11-6-9(7-12(17)8-11)4-5-10-2-1-3-13(18)14(10)15(19)20/h1-3,6-8,16-18H,4-5H2,(H,19,20) .Physical And Chemical Properties Analysis
This compound has a molecular weight of 274.27 . It is recommended to be stored at a temperature between 28 C .Wissenschaftliche Forschungsanwendungen
Phenolic Compounds Exploration
Studies on phenolic compounds, including structures similar to 2-[2-(3,5-Dihydroxy-phenyl)-ethyl]-6-hydroxy-benzoic acid, have revealed their presence in natural sources and their significant bioactivities. For instance, research on Aspergillus carneus isolated from sea water yielded phenyl ether derivatives with promising antioxidant properties, suggesting potential applications in oxidative stress management and related diseases (He et al., 2015; Xu et al., 2017). Similarly, novel phenolic compounds from Jordanian Viper's grass demonstrated cytotoxic activity, highlighting the potential for developing new therapeutic agents (Bader et al., 2011).
Antimicrobial Activity
Phenolic compounds isolated from various sources, such as Anabasis aphylla, have shown selective inhibitory activity against a range of microorganisms. This suggests their potential application as antimicrobial agents in controlling plant and animal diseases, contributing to the development of new antimicrobials (Du et al., 2009).
Synthesis and Chemical Studies
Research focusing on the synthesis and structural characterization of similar compounds has provided insights into their chemical properties and potential applications in various fields, including material science and drug development. For example, studies on the synthesis of related benzoic acid derivatives have contributed to understanding their chemical behavior and potential industrial applications (Lang et al., 2003; Vieille-Petit et al., 2004).
Biological and Medicinal Research
Investigations into the biological activities of compounds structurally related to this compound have underscored their potential in medicinal chemistry. Their roles in inhibiting specific enzymes and exhibiting cytotoxicity against cancer cell lines suggest applications in cancer therapy and enzyme inhibition research (Carta et al., 2013).
Wirkmechanismus
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various cellular targets.
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific studies. Based on its structural similarity to other phenolic compounds, it may interact with its targets through hydrogen bonding and hydrophobic interactions .
Biochemical Pathways
Phenolic compounds are known to play a role in various biological activities, including antioxidant, anti-inflammatory, and anticancer activities . Therefore, it is plausible that this compound may influence similar pathways.
Result of Action
Similar phenolic compounds have been associated with various biological activities, suggesting that this compound may have similar effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
Eigenschaften
IUPAC Name |
2-[2-(3,5-dihydroxyphenyl)ethyl]-6-hydroxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O5/c16-11-6-9(7-12(17)8-11)4-5-10-2-1-3-13(18)14(10)15(19)20/h1-3,6-8,16-18H,4-5H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZTBGRKXVDSLDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)O)C(=O)O)CCC2=CC(=CC(=C2)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

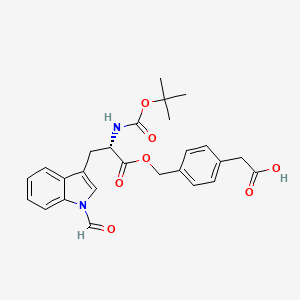
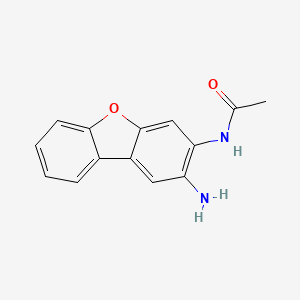


![2,10-Diaza-9-(4-(difluoromethoxy)phenyl)-5,5,13-trimethyltricyclo[9.4.0.0<3,8>]pentadeca-1(11),3(8),12,14-tetraen-7-one](/img/structure/B6341392.png)
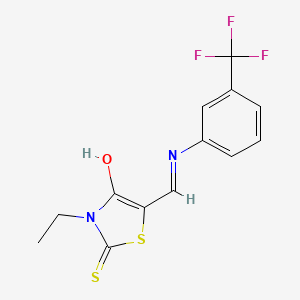


![4-Benzyl-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B6341434.png)
![4-(3,4-Dichlorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6341441.png)
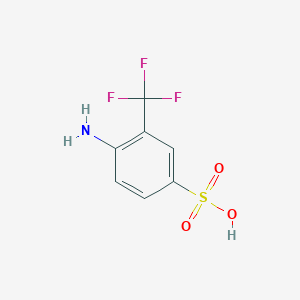
![tert-Butyl 4-[6-(5-chlorothiophen-2-yl)-3-cyanopyridin-2-yl]-1,4-diazepane-1-carboxylate](/img/structure/B6341478.png)

